
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene
Übersicht
Beschreibung
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene is an organofluorine compound characterized by the presence of both iodine and fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the relatively large size of the iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzene.
Fluorination: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using a pentafluoroethyl halide, such as pentafluoroethyl iodide, in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products
Substitution: Products with nucleophiles replacing the iodine atom.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Products with the iodine atom replaced by a hydrogen atom.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and the steric effects of the iodine atom. These interactions can influence the compound’s reactivity and binding affinity with various substrates, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1,1,2,2,2-pentafluoroethylbenzene: Lacks the iodine atom, resulting in different reactivity and properties.
5-Iodo-2-chlorobenzene: Contains chlorine instead of the pentafluoroethyl group, leading to different electronic effects.
5-Iodo-2-bromobenzene: Contains bromine instead of fluorine, affecting its chemical behavior.
Uniqueness
5-Iodo-2-fluoro-(1,1,2,2,2-pentafluoroethyl)-benzene is unique due to the combination of iodine and multiple fluorine atoms, which impart distinct electronic and steric properties. These characteristics make it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-6-2-1-4(15)3-5(6)7(10,11)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZMPHWSDOHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200452 | |
| Record name | Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447671-87-5 | |
| Record name | Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447671-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-4-iodo-2-(1,1,2,2,2-pentafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


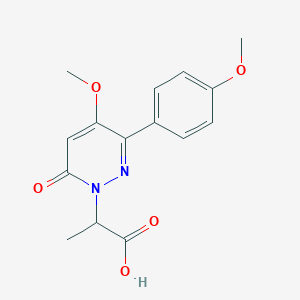

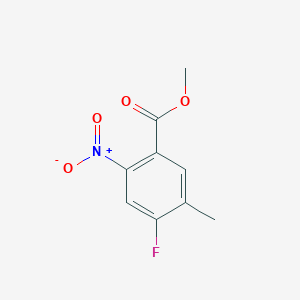
![3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B1652415.png)
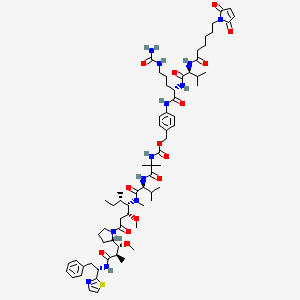
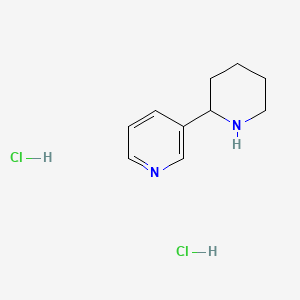
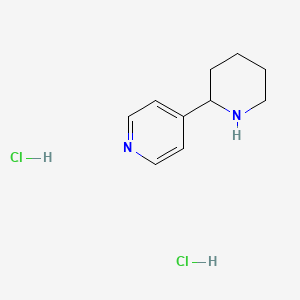
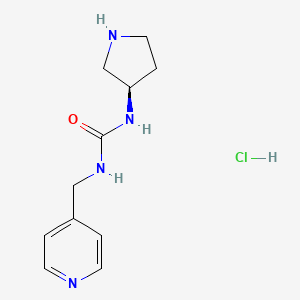


![[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652430.png)
![1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652431.png)
![1-[4-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B1652433.png)
![[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652435.png)
